Cas no 77695-07-9 (N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine)

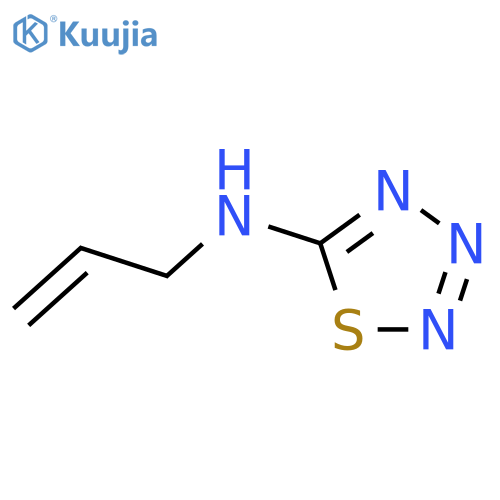

77695-07-9 structure

商品名:N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1,2,3,4-THIATRIAZOL-5-AMINE, N-2-PROPENYL-

- N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine

- SCHEMBL9405274

- 77695-07-9

- CS-0243637

- EN300-266542

- G47293

- CDA69507

- 979-550-7

- N-allyl-1,2,3,4-thiatriazol-5-amine

- AKOS006352110

- N-prop-2-enylthiatriazol-5-amine

-

- MDL: MFCD11850874

- インチ: InChI=1S/C4H6N4S/c1-2-3-5-4-6-7-8-9-4/h2H,1,3H2,(H,5,6,8)

- InChIKey: OJTPXTWMPSNJGT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 142.03131738Da

- どういたいしつりょう: 142.03131738Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 96.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 78.9Ų

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-266542-2.5g |

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine |

77695-07-9 | 95.0% | 2.5g |

$978.0 | 2025-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314307-5g |

n-(Prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine |

77695-07-9 | 95% | 5g |

¥31276.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314307-1g |

n-(Prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine |

77695-07-9 | 95% | 1g |

¥10773.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314307-250mg |

n-(Prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine |

77695-07-9 | 95% | 250mg |

¥5040.00 | 2024-07-28 | |

| Enamine | EN300-266542-0.25g |

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine |

77695-07-9 | 95.0% | 0.25g |

$200.0 | 2025-03-20 | |

| Enamine | EN300-266542-10g |

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine |

77695-07-9 | 95% | 10g |

$2146.0 | 2023-09-12 | |

| Enamine | EN300-266542-1g |

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine |

77695-07-9 | 95% | 1g |

$499.0 | 2023-09-12 | |

| A2B Chem LLC | AV94995-1g |

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine |

77695-07-9 | 95% | 1g |

$561.00 | 2024-04-19 | |

| 1PlusChem | 1P01B2AB-500mg |

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine |

77695-07-9 | 95% | 500mg |

$451.00 | 2025-03-19 | |

| 1PlusChem | 1P01B2AB-1g |

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine |

77695-07-9 | 95% | 1g |

$590.00 | 2025-03-19 |

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

77695-07-9 (N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量